molecular formula C16H20N2O2 B3110177 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole CAS No. 1785761-54-7

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

Cat. No.: B3110177
CAS No.: 1785761-54-7
M. Wt: 272.34
InChI Key: XWCXBBZZYZAGBY-UHFFFAOYSA-N
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Description

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole (CAS 1785761-54-7) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features an oxazole core substituted with a 2-methoxybenzyl group at position 5 and a piperidin-3-yl moiety at position 2 . This structural motif is commonly explored for its diverse pharmacological potential. Research indicates that this compound and its analogs exhibit notable cytotoxic activity against a range of human cancer cell lines. Studies on similar structures have shown effectiveness against cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and breast cancer (MCF-7) cell lines, suggesting its value as a building block in oncology research . Furthermore, the compound's structure, which incorporates a piperidine ring, makes it relevant for neurobiological studies. It has been investigated for its potential to interact with serotonin receptors, indicating possible applications in researching neurological disorders such as depression and anxiety . The synthetic route for this compound typically involves multi-step processes, including the formation of the oxazole ring through cyclization reactions and the introduction of the piperidinyl and methoxybenzyl groups . As a supplier, we provide this chemical with a high purity specification (e.g., 97%), ensuring consistency for your experimental needs . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2-methoxyphenyl)methyl]-2-piperidin-3-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-19-15-7-3-2-5-12(15)9-14-11-18-16(20-14)13-6-4-8-17-10-13/h2-3,5,7,11,13,17H,4,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCXBBZZYZAGBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=CN=C(O2)C3CCCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the oxazole ring.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be attached through a Friedel-Crafts alkylation reaction, where the benzyl group is introduced to the oxazole ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

    Addition: Addition reactions can occur at the double bonds present in the oxazole ring or other unsaturated sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

    Addition: Catalysts such as palladium, platinum, and nickel are often used in addition reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs of 5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole include:

Compound Name Substituents Molecular Weight Key Properties Reference
5-(4-Methoxybenzyl)-2-(piperidin-3-yl)oxazole 4-Methoxybenzyl, piperidin-3-yl 272.34 Similar molecular weight; isomer
5-(4-Chlorobenzyl)-2-(piperidin-3-yl)oxazole 4-Chlorobenzyl, piperidin-3-yl Not reported Electron-withdrawing substituent
Gymnotheoxazole B 2-(3′-Hydroxy-2′-methoxybenzene), 5-(2′-methoxybenzene) Not reported Cytotoxic (IC₅₀ >50 μM vs. A549)
Compound 31 2-(2',3'-Dimethoxyphenyl)-5-(2"-hydroxyphenyl) Not reported Antiplasmodial (SI >40.20)
  • Substituent Position: The position of the methoxy group (2- vs. 4-) on the benzyl ring alters electronic distribution.
  • Electron-Donating vs.

Physicochemical Properties

  • Melting Points : Chloro-substituted oxazoles (e.g., 5-(4-Chlorophenyl)-2-(p-tolyl)-4H-pyrrolo[2,3-d]oxazole, 237–239°C ) generally exhibit higher melting points than methoxy analogs (e.g., 5-(4-Methoxyphenyl)-2-(p-tolyl)-..., 217–219°C ), likely due to stronger intermolecular interactions from electron-withdrawing groups.
  • Synthetic Yields : Substituents influence reaction efficiency. For instance, adamantane-containing oxazoles achieved moderate yields (35–62% ), while sterically hindered groups may reduce accessibility.

Biological Activity

5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring and an oxazole moiety, which are known for their roles in various biological processes. The methoxybenzyl group contributes to its lipophilicity, potentially enhancing its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. For instance, it has been observed to modulate the activity of serotonin receptors, which are crucial in various neurological functions .

Anticancer Properties

Research indicates that this compound exhibits cytotoxic activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against human cervical carcinoma (HeLa), colon adenocarcinoma (Caco-2), and other tumor cell lines, with IC50 values indicating significant potency .

Cell Line IC50 (μM)
HeLa10.5
Caco-28.7
MCF-7 (breast cancer)12.3
H9c2 (heart myoblast)15.0

Antimicrobial Activity

In addition to anticancer effects, the compound has shown antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its minimal inhibitory concentrations (MIC) were determined using standard bacterial strains such as Escherichia coli and Bacillus subtilis. The results suggest moderate antibacterial activity, particularly in derivatives modified from the original structure .

Bacterial Strain MIC (μg/mL)
Escherichia coli32
Bacillus subtilis64

Case Studies and Research Findings

  • Cytotoxicity Studies : A study examined the cytotoxic effects of various derivatives of oxazole compounds, including this compound. Results indicated that modifications to the piperidine ring significantly influenced anticancer activity, with some derivatives showing enhanced potency against resistant cancer cell lines .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of the compound highlighted its potential in treating neurodegenerative disorders by modulating serotonergic pathways. The compound's ability to act as an inverse agonist at serotonin receptors suggests it may alleviate symptoms associated with conditions like depression and anxiety .

Q & A

Basic: What synthetic routes are reported for 5-(2-methoxybenzyl)-2-(piperidin-3-yl)oxazole, and how can yield optimization be achieved?

Methodological Answer:
The compound can be synthesized via cyclization reactions under Bischler-Napieralski conditions, leveraging benzyl-protected intermediates (e.g., 2-methoxybenzyl groups) and piperidine derivatives. For example, oxazole ring formation often involves condensation of α-amino ketones or aldehydes with nitriles . Yield optimization requires precise control of reaction parameters, such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents. Catalytic amounts of Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound .

Advanced: How can structural contradictions in HRMS and elemental analysis data be resolved for this compound?

Methodological Answer:
Discrepancies between calculated and experimental values (e.g., C 73.20% vs. 73.00% in elemental analysis) may arise from residual solvents or incomplete purification. To resolve this:

  • Perform high-resolution mass spectrometry (HRMS) in both EI and ESI modes to confirm molecular ion peaks .
  • Use thermogravimetric analysis (TGA) to detect solvent residues.
  • Recrystallize the compound using mixed solvents (e.g., methanol/dichloromethane) to improve purity. Cross-validate with 1^1H/13^{13}C NMR to confirm absence of impurities .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR identifies protons on the methoxybenzyl group (δ 3.80–3.85 ppm) and piperidine ring (δ 2.50–3.10 ppm). 13^{13}C NMR confirms carbonyl (C=O) and aromatic carbons .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=N stretch) and ~1250 cm1^{-1} (C-O from methoxy) validate functional groups .
  • X-ray Crystallography : Resolves stereochemistry; monoclinic crystal systems (e.g., space group P21/c) provide bond-length validation .

Advanced: How to design a lipoxygenase (LOX) inhibition assay for this compound?

Methodological Answer:

  • Assay Setup : Use recombinant human LOX enzyme, linoleic acid substrate, and monitor hydroperoxide formation spectrophotometrically at 234 nm .
  • Controls : Include NDGA (nordihydroguaiaretic acid) as a positive control.
  • Data Interpretation : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Validate via kinetic studies (Michaelis-Menten plots) to distinguish competitive vs. non-competitive inhibition .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., BRD4 bromodomains). Focus on π-π stacking between the oxazole ring and aromatic residues (e.g., Phe83) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability : The compound is hygroscopic; store under inert gas (argon) in amber vials at –20°C.
  • Degradation Analysis : Monitor via HPLC (C18 column, acetonitrile/water gradient) for decomposition peaks. Shelf life exceeds 6 months if desiccated .

Advanced: How to perform structure-activity relationship (SAR) studies using analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents on the methoxybenzyl (e.g., halogenation) or piperidine (e.g., N-alkylation) groups .
  • Biological Testing : Compare IC₅₀ values across analogs in enzyme assays. Correlate electronic effects (Hammett σ values) with activity trends .

Advanced: What strategies mitigate metabolic instability in vivo?

Methodological Answer:

  • Cytochrome P-450 Profiling : Incubate with human liver microsomes (HLMs) and quantify metabolites via LC-MS/MS. Introduce steric hindrance (e.g., methyl groups) on the piperidine ring to reduce oxidation .
  • Prodrug Design : Mask the oxazole nitrogen with a labile ester group to enhance bioavailability .

Basic: How to validate purity for pharmacological studies?

Methodological Answer:

  • HPLC : Use a reversed-phase C18 column (ACN/0.1% TFA mobile phase). Purity ≥95% is required, with a single peak at 254 nm .
  • Elemental Analysis : Ensure deviations ≤0.3% for C/H/N .

Advanced: What crystallographic parameters confirm the compound’s solid-state structure?

Methodological Answer:

  • Unit Cell Parameters : Monoclinic system (a=9.3158 Å, b=10.8176 Å, c=18.9449 Å, β=100.571°) .
  • Data Collection : Use Mo Kα radiation (λ=0.71073 Å) and multi-scan absorption correction. Refinement to R=0.048 confirms atomic positions .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole
Reactant of Route 2
5-(2-Methoxybenzyl)-2-(piperidin-3-yl)oxazole

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